2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dichloro-nitrobenzylidene group attached to a hydrazinyl-benzothiazole core
Preparation Methods
The synthesis of 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,6-dichloro-3-nitrobenzaldehyde with 2-hydrazinyl-1,3-benzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzothiazole core can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole include:
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: This compound has a similar benzothiazole core but with different substituents, leading to variations in its chemical and biological properties.
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole: This compound has a similar structure but with a different substitution pattern on the benzylidene group.
Properties
Molecular Formula |
C14H8Cl2N4O2S |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichloro-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H8Cl2N4O2S/c15-9-5-6-11(20(21)22)13(16)8(9)7-17-19-14-18-10-3-1-2-4-12(10)23-14/h1-7H,(H,18,19)/b17-7+ |
InChI Key |
VHGCUUYCLNWCJE-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.